(1,1'-Biphenyl)-3-acetamide, 4'-chloro-5-methoxy-
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Overview
Description
(1,1’-Biphenyl)-3-acetamide, 4’-chloro-5-methoxy- is a chemical compound with the molecular formula C14H12ClNO2. It is a derivative of biphenyl, which is a common structural motif in organic chemistry. This compound is characterized by the presence of an acetamide group at the 3-position, a chlorine atom at the 4’-position, and a methoxy group at the 5-position of the biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-3-acetamide, 4’-chloro-5-methoxy- typically involves the following steps:
Nitration: The biphenyl compound is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group.
Acetylation: The amine group is acetylated to form the acetamide.
Chlorination and Methoxylation:
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(1,1’-Biphenyl)-3-acetamide, 4’-chloro-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The chlorine and methoxy groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
(1,1’-Biphenyl)-3-acetamide, 4’-chloro-5-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1,1’-Biphenyl)-3-acetamide, 4’-chloro-5-methoxy- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (1,1’-Biphenyl)-3-acetamide, 4’-chloro-2-methoxy-
- (1,1’-Biphenyl)-3-acetamide, 4’-bromo-5-methoxy-
- (1,1’-Biphenyl)-3-acetamide, 4’-chloro-5-ethoxy-
Uniqueness
(1,1’-Biphenyl)-3-acetamide, 4’-chloro-5-methoxy- is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both chlorine and methoxy groups at specific positions on the biphenyl structure can enhance its binding affinity to certain molecular targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
61888-69-5 |
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Molecular Formula |
C15H14ClNO2 |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-5-methoxyphenyl]acetamide |
InChI |
InChI=1S/C15H14ClNO2/c1-19-14-7-10(8-15(17)18)6-12(9-14)11-2-4-13(16)5-3-11/h2-7,9H,8H2,1H3,(H2,17,18) |
InChI Key |
JVGHXODMGADGTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)N |
Origin of Product |
United States |
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